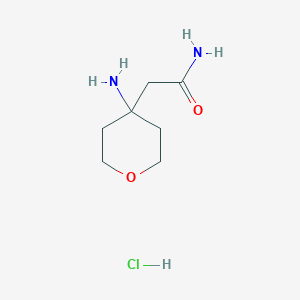
2-(4-Aminooxan-4-yl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Aminooxan-4-yl)acetamide hydrochloride, also known as AOAA hydrochloride, is an organic compound . It is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products .
Molecular Structure Analysis
The molecular structure of 2-(4-Aminooxan-4-yl)acetamide hydrochloride can be represented by the SMILES notation:C1COCCC1(CC(=O)N)N.Cl . The IUPAC name is 2-(4-aminooxan-4-yl)acetamide; hydrochloride . Physical And Chemical Properties Analysis
The molecular weight of 2-(4-Aminooxan-4-yl)acetamide hydrochloride is 194.66 g/mol . It appears as a powder and should be stored at room temperature .Scientific Research Applications
Pharmaceutical Synthesis and Drug Development
Research on compounds such as dronedarone hydrochloride highlights the process of synthesizing complex molecules for pharmaceutical applications, including the challenges of achieving specific structural features and the steps involved in converting raw chemical ingredients into a clinically useful form (Zhan Feilong, 2011).
Environmental Chemistry and Water Treatment
Studies on the aqueous chlorination of pharmaceuticals like atenolol shed light on the transformation products formed during water treatment processes and their potential environmental and toxicological impacts (M. DellaGreca et al., 2009).
Agricultural Chemistry and Pesticide Development
The characterization of new derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide provides insights into the development of potential pesticides, showcasing the importance of chemical modifications for enhancing activity and specificity (E. Olszewska, B. Tarasiuk, S. Pikus, 2009).
Cancer Research and Therapeutics
The synthesis and evaluation of new derivatives for antitumor activity highlight the ongoing search for more effective cancer treatments. Such studies are crucial for identifying novel compounds that can inhibit tumor growth or enhance the efficacy of existing therapies (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Neuroscience and Memory Enhancement
Research on specific acetamide derivatives explores their potential to improve learning and memory abilities, indicating the broader applicability of such compounds in treating cognitive impairments and enhancing neurological functions (Yu Wen-guo, 2011).
properties
IUPAC Name |
2-(4-aminooxan-4-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c8-6(10)5-7(9)1-3-11-4-2-7;/h1-5,9H2,(H2,8,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWRMEIILKWVDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminooxan-4-yl)acetamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377766.png)

![5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1377768.png)
![3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377769.png)
![3-allyl-6-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377771.png)
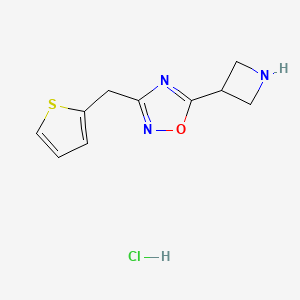
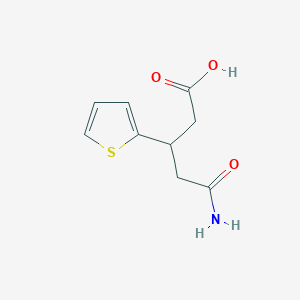
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B1377774.png)
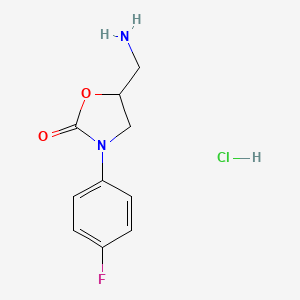
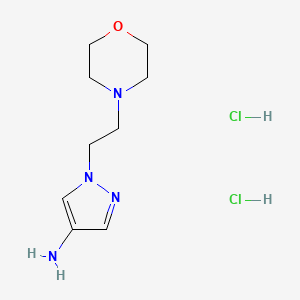
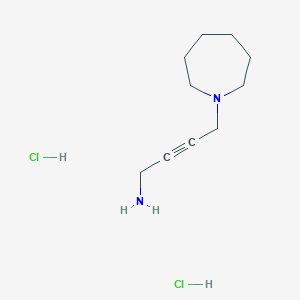
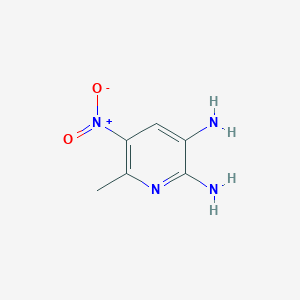
![3-bromo-7-(chloromethyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1377786.png)
![tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate](/img/structure/B1377789.png)